O-{3-[(4-fluorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate
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Overview
Description
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-[(4-FLUOROANILINO)CARBONYL]BENZENE is a complex organic compound characterized by the presence of both chloroaniline and fluoroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-[(4-FLUOROANILINO)CARBONYL]BENZENE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form a thiourea derivative, which is then reacted with 4-fluoroaniline and a benzoyl chloride derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-[(4-FLUOROANILINO)CARBONYL]BENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-[(4-FLUOROANILINO)CARBONYL]BENZENE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-[(4-FLUOROANILINO)CARBONYL]BENZENE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but lacks the fluoroaniline group.
Fluoroaniline derivatives: Compounds with similar fluoroaniline groups but different substituents.
Uniqueness
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-[(4-FLUOROANILINO)CARBONYL]BENZENE is unique due to the presence of both chloroaniline and fluoroaniline groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14ClFN2O2S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
O-[3-[(4-fluorophenyl)carbamoyl]phenyl] N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-14-4-8-17(9-5-14)24-20(27)26-18-3-1-2-13(12-18)19(25)23-16-10-6-15(22)7-11-16/h1-12H,(H,23,25)(H,24,27) |
InChI Key |
PVJUNGNAGOMHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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